2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene
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Overview
Description
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene is an organic compound with the molecular formula C12H16BrI. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 5 are substituted with bromine and iodine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are substituted with isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One possible synthetic route for 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene involves the substitution reactions of toluene derivatives. The process typically starts with the bromination and iodination of 1,3-diisopropylbenzene. The reaction conditions often require the presence of a catalyst and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are carried out in reactors designed to handle the specific reaction conditions, including temperature control and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and catalysts like iron or aluminum chloride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms, as well as the isopropyl groups, can participate in various chemical interactions, influencing the compound’s reactivity and properties. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodo-1,3-diisopropylbenzene
- 1-Bromo-2,6-diisopropyl-4-iodobenzene
- 2-Bromo-5-iodo-1,3-dimethylbenzene
Uniqueness
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the isopropyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C12H16BrI |
---|---|
Molecular Weight |
367.06 g/mol |
IUPAC Name |
2-bromo-5-iodo-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H16BrI/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3 |
InChI Key |
IVELKHGZTBWGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1Br)C(C)C)I |
Origin of Product |
United States |
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